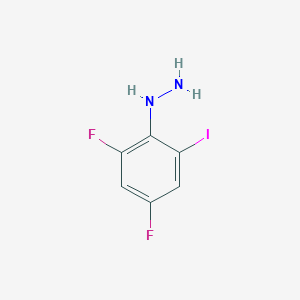

(2,4-Difluoro-6-iodophenyl)hydrazine

Description

Significance of Fluorinated and Iodinated Aromatic Scaffolds in Organic Chemistry

The incorporation of fluorine into aromatic scaffolds has become a widespread strategy in drug design. nih.govrsc.org The small size and high electronegativity of the fluorine atom can lead to profound changes in the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological macromolecules. researchgate.net Fluorinated groups can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

Iodinated aromatic compounds are particularly valued as versatile synthetic intermediates. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to cleavage and subsequent functionalization through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comnih.gov This reactivity allows for the facile introduction of diverse substituents onto the aromatic ring, enabling the construction of complex molecular architectures.

Contextualizing (2,4-Difluoro-6-iodophenyl)hydrazine within Aryl Hydrazine (B178648) Chemical Space

This compound is a polysubstituted aryl hydrazine that combines the structural features of both fluorinated and iodinated aromatic compounds. The presence of two electron-withdrawing fluorine atoms and a bulky iodine atom on the phenyl ring significantly influences the nucleophilicity and reactivity of the hydrazine moiety. This unique substitution pattern makes it a valuable building block for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Research Trajectories and Contemporary Methodologies for Substituted Aryl Hydrazines

The synthesis of substituted aryl hydrazines has traditionally been accomplished through the reduction of the corresponding diazonium salts. researchgate.net This method involves the diazotization of an aniline (B41778) derivative, followed by reduction with reagents such as stannous chloride or sodium sulfite. orientjchem.orgresearchgate.net While effective, this approach can sometimes be limited by the stability of the diazonium intermediate and the harsh reaction conditions required for reduction. researchgate.net

More contemporary methodologies for the synthesis of substituted aryl hydrazines focus on transition metal-catalyzed N-arylation reactions. kirj.ee These methods often employ palladium or copper catalysts to couple an aryl halide or boronic acid with a protected hydrazine derivative. kirj.ee These approaches generally offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Recent research has also explored the generation of aryl radicals from aryl hydrazines using catalytic iodine in the air, which can then be used for the arylation of various substrates. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated hydrazones, highlighting the ongoing innovation in this field. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-6-iodophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZQLBPONHTTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data for (2,4-Difluoro-6-iodophenyl)hydrazine was found. In general, the UV-Vis spectra of phenylhydrazine (B124118) derivatives are influenced by the electronic transitions of the aromatic ring and the hydrazine (B178648) moiety. The presence of substituents such as fluorine and iodine atoms would be expected to cause shifts in the absorption maxima (λmax) due to their electronic effects (inductive and mesomeric). Fluorine, being highly electronegative, typically has a minor effect, while the larger and more polarizable iodine atom could lead to a bathochromic (red) shift. However, without experimental data, a precise description of its UV-Vis spectroscopic properties remains speculative.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported in the searched literature. X-ray crystallography would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The crystal packing would likely be influenced by hydrogen bonding involving the hydrazine group and potential halogen bonding involving the iodine atom.

Mass Spectrometry for Molecular Formula Confirmation

Specific mass spectrometry data for this compound is not available. This technique would be crucial for confirming the molecular weight and elemental composition of the compound. The expected molecular ion peak [M]+ would correspond to the molecular weight of C6H5F2IN2. The fragmentation pattern would likely involve the loss of the hydrazine group, iodine, and fluorine atoms, providing further structural information.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like (2,4-Difluoro-6-iodophenyl)hydrazine.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose. nih.gov

The geometry of the phenyl ring is influenced by the presence of three different halogen substituents. The C-F, C-I, and C-N bond lengths and the angles between them are of particular interest. The bulky iodine atom at the ortho position to the hydrazine (B178648) group is expected to cause significant steric hindrance, which will likely influence the orientation of the hydrazine moiety relative to the aromatic ring. This steric strain may lead to a non-planar arrangement, with the hydrazine group twisted out of the plane of the phenyl ring to minimize repulsive interactions.

Conformational analysis is also a key aspect, as rotation around the C-N and N-N single bonds can lead to different conformers with varying energies. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. For instance, the orientation of the -NH2 group of the hydrazine can exist in different staggered or eclipsed forms relative to the phenyl ring.

Table 1: Predicted Geometrical Parameters for a Structurally Similar Halogenated Phenyl Compound

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-I bond length | ~2.10 Å |

| C-N bond length | ~1.40 Å |

| N-N bond length | ~1.45 Å |

| C-N-N bond angle | ~118° |

| Dihedral Angle (C-C-N-N) | Twisted due to steric hindrance |

| Note: This data is representative and based on DFT calculations of similar halogenated aromatic compounds. Specific values for this compound would require a dedicated computational study. |

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests a more reactive molecule. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich hydrazine group and the phenyl ring, while the LUMO may be distributed over the aromatic system, influenced by the electron-withdrawing fluorine atoms. The iodine atom, with its available d-orbitals, may also play a role in the nature of the frontier orbitals. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenylhydrazine (B124118)

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These values are illustrative and based on general trends for substituted phenylhydrazines. The exact values for the target molecule may differ. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are electron-rich or electron-poor. asianpubs.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. The hydrogen atoms of the hydrazine group and the aromatic ring would exhibit positive potential. The iodine atom's potential would be more complex, potentially showing regions of both positive (the sigma-hole) and negative character. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data, such as NMR and IR spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable method for aiding in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. researchgate.net

By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F), the chemical shifts can be predicted. These theoretical chemical shifts can then be compared with experimental data to confirm the structure of the synthesized compound. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the protons and nitrogens of the hydrazine moiety. The predicted ¹⁹F NMR chemical shifts would also be of significant interest. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. tandfonline.com

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Halogenated Phenyl Ring

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-NHNH₂ | 145 - 155 |

| C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-H | 110 - 130 |

| Note: These are estimated ranges based on known substituent effects in halogenated benzenes. Actual values require specific calculations. |

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental IR spectra. mdpi.com

For this compound, the calculated IR spectrum would show characteristic peaks for the N-H stretching and bending vibrations of the hydrazine group, C-H stretching of the aromatic ring, C-C aromatic stretching, and the C-F and C-I stretching vibrations. Comparing the theoretical spectrum with the experimental one can help in the assignment of the observed absorption bands. mdpi.com

Table 4: Representative Calculated IR Frequencies for a Substituted Phenylhydrazine

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1250 |

| C-I Stretch | 500 - 600 |

| Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes. |

Mechanistic Studies of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving this compound. Through the use of quantum mechanical calculations, it is possible to map out the energetic landscapes of reaction pathways, identify key intermediates and transition states, and ultimately understand the factors that govern the transformation of this substituted aryl hydrazine into various products.

Transition State Analysis and Reaction Energetics

Transition state theory is a cornerstone of understanding chemical reactivity, and its application to the reactions of this compound offers deep insights into the kinetics and thermodynamics of its transformations. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state structures for various reactions, such as cyclization, condensation, and substitution reactions.

The energetics of these reaction pathways are meticulously calculated to determine the activation energies and reaction enthalpies. For instance, in a typical electrophilic substitution reaction on the aryl ring, the transition state would involve the formation of a sigma complex. The energy barrier to reach this transition state is a critical determinant of the reaction rate. The presence of the fluorine and iodine substituents on the phenyl ring of this compound significantly influences these energetics. The electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity of the hydrazine moiety and the stability of charged intermediates, thereby altering the activation barriers of reactions.

A hypothetical reaction energy profile for a generic transformation of an aryl hydrazine is presented below to illustrate the concepts of transition state and reaction energetics.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Aryl Hydrazine + Reagent | 0.0 |

| Transition State 1 (TS1) | [Intermediate Formation] | +25.0 |

| Intermediate | Reaction Intermediate | +5.0 |

| Transition State 2 (TS2) | [Product Formation] | +15.0 |

| Product | Final Product | -10.0 |

Reaction Coordinate Mapping for Aryl Hydrazine Transformations

Reaction coordinate mapping is a computational technique used to visualize the energetic pathway of a reaction from reactants to products. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. For transformations involving this compound, this approach can reveal the lowest energy path and identify any intermediates or transition states along the way.

One of the most well-studied reactions of aryl hydrazines is the Fischer indole (B1671886) synthesis. The mechanism involves the formation of a hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and elimination of ammonia. Computational studies on this reaction have mapped the intricate multidimensional potential energy surface. The reaction coordinate for the key sigmatropic rearrangement, for instance, would involve the simultaneous breaking of the N-N bond and formation of a C-C bond.

For this compound, the substituents would influence the shape of the potential energy surface. The steric bulk of the iodine atom at the ortho position could introduce strain in the transition state of the sigmatropic rearrangement, potentially raising the energy barrier. Conversely, the electronic effects of the difluoro substituents would modulate the charge distribution in the molecule, affecting the stability of intermediates and transition states.

While a specific reaction coordinate map for a transformation of this compound is not available, the principles can be illustrated with a generalized schematic for a multi-step organic reaction.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies often utilize these descriptors to build predictive models. nih.gov

Several key quantum chemical descriptors are particularly relevant for predicting the reactivity of aryl hydrazines:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the hydrazine moiety, and its energy will be influenced by the electron-withdrawing fluorine atoms. A lower HOMO energy would suggest reduced nucleophilicity compared to unsubstituted phenylhydrazine.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the hydrazine group would be expected to be regions of negative potential.

Fukui Functions: These descriptors are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity index, which provide a more general measure of a molecule's reactivity.

By calculating these descriptors for this compound and comparing them to a series of related compounds with known reactivity, it is possible to develop predictive models for its behavior in various chemical reactions.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

Nucleophilic Reactivity of the Hydrazine Moiety

The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic drives its participation in addition-elimination reactions with various electrophilic partners.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Hydrazines readily react with aldehydes and ketones in what are known as condensation or addition-elimination reactions. chemguide.co.ukyoutube.com The reaction is initiated by the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate known as a carbinolamine. nih.gov The carbinolamine is typically unstable and undergoes subsequent dehydration (elimination of a water molecule) to form a stable product with a carbon-nitrogen double bond (C=N). chemguide.co.uk This two-step process is often catalyzed by the presence of a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack and facilitate the final dehydration step. nih.gov

While specific studies detailing the condensation reactions of this compound are not extensively documented, the reactivity is expected to be analogous to that of other substituted phenylhydrazines. The reaction of various phenylhydrazine derivatives with a range of aldehydes and ketones is a well-established method for forming hydrazones. nih.govresearchgate.net

Formation of Hydrazone Derivatives

The product of the condensation reaction between a hydrazine and an aldehyde or ketone is a hydrazone. wikipedia.org These compounds are characterized by the R₁R₂C=NNH₂ functional group. In the case of this compound, reaction with an aldehyde (RCHO) or a ketone (R₂CO) would yield the corresponding (2,4-Difluoro-6-iodophenyl)hydrazone. This transformation is a reliable method for the derivatization of carbonyl compounds. wikipedia.org The formation of the hydrazone proceeds through the mechanism described above, culminating in a stable C=N double bond. libretexts.org Phenylhydrazones are often crystalline solids with sharp melting points, a property that has historically been exploited for the identification and characterization of aldehydes and ketones. researchgate.net

Below is a table illustrating typical condensation reactions of substituted phenylhydrazines with carbonyl compounds to form hydrazones, which exemplifies the expected reactivity of this compound.

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Typical Conditions | Ref. |

| Phenylhydrazine | Acetone | Acetone phenylhydrazone | Acetic acid, water | researchgate.net |

| Phenylhydrazine | Acetophenone | Acetophenone phenylhydrazone | Acetic acid, water | researchgate.net |

| Phenylhydrazine | Cyclohexanone | Cyclohexanone phenylhydrazone | Acetic acid, water | researchgate.net |

| Substituted Phenylhydrazines | 2,6-dihydroxyacetophenone | Substituted phenylhydrazone | Anhydrous ethanol, acetic acid (catalyst), 60°C | nih.gov |

Reactions with Isothiocyanates for Thiourea Derivatives

The nucleophilic nature of the hydrazine moiety also enables its reaction with isothiocyanates (R-N=C=S). This reaction proceeds via the nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic central carbon atom of the isothiocyanate group. mdpi.com This addition forms a thiosemicarbazide, which is a type of thiourea derivative. nih.gov The reaction is generally efficient and provides a direct route to these sulfur-containing compounds. nih.govresearchgate.net

For this compound, reaction with an isothiocyanate (e.g., phenyl isothiocyanate) would be expected to yield a 1-(2,4-Difluoro-6-iodophenyl)-4-substituted-thiosemicarbazide. Thiourea and its derivatives are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds. mdpi.com

The table below provides examples of thiourea derivative synthesis from amines or hydrazines, illustrating the general transformation.

| Amine/Hydrazine Reactant | Isothiocyanate Reactant | Product Class | Typical Conditions | Ref. |

| 4-(aminophenyl)acetic acid | Various isothiocyanates | Thiourea derivatives | Not specified | nih.gov |

| 4/6-substituted 2-aminobenzothiazoles | Phenylisothiocyanate | N,N'-disubstituted thioureas | Refluxing ethanol | nih.gov |

| Phthalhydrazide derivative | Isothiocyanates | Thiourea derivatives | THF, 70°C, 24h | researchgate.netresearchgate.net |

Reactivity Involving the Aryl Halide Functionality

The carbon-iodine (C-I) bond in this compound is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for such transformations due to the relatively low C-I bond dissociation energy. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The aryl iodide functionality of this compound makes it an excellent substrate for several such named reactions.

Mizoroki-Heck Reaction : This reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govmdpi.comlibretexts.org Reacting this compound with an alkene like ethyl acrylate would be expected to yield a substituted cinnamate ester. The presence of fluorine atoms on the aromatic ring can influence the reaction's efficiency. mdpi.com

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with a terminal alkyne would produce an alkynyl-substituted difluorophenylhydrazine derivative. This method is highly efficient for the synthesis of arylalkynes. nih.gov

Suzuki-Miyaura Coupling : This versatile reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base. It is widely used due to its mild conditions and tolerance of a broad range of functional groups.

The following table summarizes conditions for these C-C cross-coupling reactions using analogous difluoro-iodobenzene substrates.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base / Conditions | Product Type | Ref. |

| Heck | Iodobenzene | Ethyl acrylate | 10% w/w Pd/C | Triethylamine, Cyrene, 150°C | Ethyl cinnamate | rsc.org |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine base (e.g., Et₃N) | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Fluoroarenes | Terminal Alkyne | Pd catalyst | LiHMDS | Internal alkyne | organic-chemistry.org |

Carbon-Heteroatom (N, O, S) Bond Formation

Beyond C-C bonds, the aryl iodide can also be used to form bonds between the aromatic carbon and heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. beilstein-journals.org It allows for the introduction of primary or secondary amines at the aryl iodide position. The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand, such as XPhos. rsc.org This reaction could be applied to this compound, potentially after protecting the hydrazine moiety, to introduce an additional amino group. Intramolecular versions of this reaction involving hydrazine moieties have also been reported. rsc.org

Carbon-Oxygen Bond Formation : The formation of C-O bonds, leading to diaryl ethers, can be achieved through reactions like the Ullmann condensation, which typically uses a copper catalyst at high temperatures. More modern palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination but with alcohol nucleophiles, have also been developed. uu.nlencyclopedia.pubsyr.edu These methods would enable the conversion of the C-I bond in this compound to a C-O bond, linking it to an alcohol or phenol.

Carbon-Sulfur Bond Formation : Similarly, C-S bonds can be formed by coupling aryl halides with thiols. Palladium-catalyzed methodologies are effective for this transformation, providing access to aryl thioethers.

This table shows representative C-N and C-O bond-forming reactions on aryl halides.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base / Conditions | Product Type | Ref. |

| Buchwald-Hartwig Amination | 2- or 4-Bromoestrone derivative | Aniline (B41778) | Pd(OAc)₂, XPhos ligand | KOt-Bu, Microwave | Arylamine | beilstein-journals.org |

| C-N Bond Formation | Substituted Chlorobenzene | Hydrazine | None specified | 60-160°C | Phenylhydrazine | google.com |

| C-O Bond Formation (Ullmann-type) | Iodobenzene | Phenol | CuI | KF/Fe₃O₄, DMF, 120°C | Diaryl ether | Not Found |

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of its functional groups, influencing its reactivity and synthetic potential. The presence of two electron-withdrawing fluorine atoms, a labile aryl-iodine bond, and a reactive hydrazine moiety makes this compound a versatile substrate in various organic transformations. This article explores the transformations of the aryl-iodine bond, the impact of the fluorine substituents on the molecule's reactivity, and the synthetic utility of removing the hydrazine group.

Applications in Organic Synthesis and Material Science Focusing on Chemical Utility

Precursor for Heterocyclic Ring Systems Synthesis

The hydrazine (B178648) moiety in (2,4-Difluoro-6-iodophenyl)hydrazine is a key functional group that can participate in a variety of cyclization reactions to form a diverse range of nitrogen-containing heterocycles.

Synthesis of Indoles and Indazoles

The Fischer indole (B1671886) synthesis is a classic method for synthesizing indoles from arylhydrazines and carbonyl compounds under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to form the indole ring. Given this well-established reaction, this compound could theoretically be employed to produce indoles with fluoro and iodo substituents on the benzene (B151609) ring.

Indazoles can also be synthesized from o-halobenzaldehydes and their derivatives with hydrazine. The reaction of this compound with suitable precursors could provide a pathway to substituted indazoles.

Formation of Pyrazoles and Related Azoles

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are commonly synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. The reaction of this compound with various diketones would be expected to yield a range of substituted pyrazoles. The reaction conditions can often be controlled to favor the formation of specific regioisomers.

Generation of Triazoles and Thiadiazoles

1,2,4-Triazoles can be synthesized from hydrazines and formamide, often under microwave irradiation. This method offers a direct route to substituted triazoles and demonstrates excellent functional-group tolerance. The reaction of this compound under these conditions could lead to the formation of the corresponding triazole derivative.

The synthesis of 1,3,4-thiadiazoles can be achieved through the reaction of acyl hydrazines with a sulfur source. While this would require the conversion of this compound to its acyl derivative, it represents a potential pathway to thiadiazoles bearing the difluoro-iodophenyl substituent.

Access to Quinazolines and Beta-Lactams

The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzophenones with benzylamines, catalyzed by ceric ammonium (B1175870) nitrate. While not a direct application of the hydrazine, derivatives of this compound could potentially be transformed into precursors for quinazoline (B50416) synthesis.

Beta-lactams, or 2-azetidinones, are four-membered cyclic amides. Their synthesis can be accomplished through methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. While a direct role for this compound is not immediately apparent in the most common synthetic routes, its derivatives could potentially be incorporated into the final structure.

Building Block for Complex Molecular Architectures

The unique substitution pattern of this compound makes it an interesting building block for the synthesis of more complex molecules, particularly those containing fluorine.

Synthesis of Arylating Agents and Ligands

This compound is a highly functionalized molecule that serves as a versatile precursor for the synthesis of specialized arylating agents and complex ligands used in catalysis. Its utility stems from the distinct reactivity of its hydrazine and iodophenyl moieties.

The hydrazine group can be a source for the generation of aryl radicals, which are potent intermediates for arylation reactions. Under mild, metal- and base-free conditions, aryl hydrazines can react with catalytic molecular iodine in the open air to produce aryl radicals. nih.gov These highly reactive species can then be trapped by various substrates, such as substituted 1,4-naphthoquinones, to afford arylated products in moderate to excellent yields. nih.gov The 2,4-difluoro-6-iodo substitution pattern on the aromatic ring provides specific electronic and steric properties to the resulting arylating agent, influencing the reactivity and selectivity of the C-C bond formation.

Furthermore, the structure of this compound is an ideal scaffold for designing sophisticated ligands for transition-metal catalysis. The hydrazine backbone can be functionalized, for instance, by reacting it with chlorodiphenylphosphine (B86185) to create P,N-type ligands. researchgate.net The presence of the iodine atom on the phenyl ring offers a crucial synthetic handle for further elaboration. Through reactions like metal-halogen exchange or palladium-catalyzed cross-coupling, coordinating groups (e.g., phosphines, amines, or N-heterocycles) can be introduced at the 6-position. This allows for the creation of bidentate or pincer ligands with a well-defined geometry. The fluorine substituents exert a strong electron-withdrawing effect, which can modulate the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complexes.

Role in the Development of New Synthetic Methodologies

The unique structural features of this compound and its derivatives make them valuable tools in the development of novel synthetic methods, both in metal-catalyzed and metal-free transformations.

Participation in Catalytic Cycles and Ligand Design

Ligands derived from this compound are designed to influence the efficiency and selectivity of catalytic cycles. In a typical palladium-catalyzed cross-coupling reaction, the ligand's role is to stabilize the metal center, facilitate key elementary steps—oxidative addition, transmetalation, and reductive elimination—and prevent catalyst decomposition. nih.govnih.gov

Key Design Principles:

Electronic Effects: The two fluorine atoms are strong sigma-withdrawing groups, which decrease the electron density on the phenyl ring and, subsequently, on the coordinating atom of the ligand. This can enhance the electrophilicity of the metal center, potentially accelerating the reductive elimination step.

Steric Hindrance: The iodine atom at the ortho-position provides significant steric bulk near the coordination site. This can promote reductive elimination and influence the regioselectivity of catalytic transformations.

Chelation: By functionalizing the iodine position, bidentate ligands can be synthesized. Chelation enhances the stability of the metal-ligand complex, preventing ligand dissociation and improving catalyst longevity.

In palladium-catalyzed C-N coupling reactions with hydrazine, the catalytic process can involve interconnected cycles with multiple catalyst resting states, such as arylpalladium(II) hydroxide (B78521) and chloride complexes. researchgate.netdicp.ac.cnresearchgate.net A well-designed ligand, potentially derived from this compound, would modulate the equilibrium between these cycles and control the rate-limiting step, which can be the deprotonation of a hydrazine-bound palladium complex. dicp.ac.cn

Table 1: Influence of Substituents on Ligand Properties in Catalysis

| Substituent Group | Position on Phenyl Ring | Primary Effect | Impact on Catalytic Cycle |

|---|---|---|---|

| -F (Fluoro) | 2, 4 | Strong Electron-Withdrawing | Increases electrophilicity of the metal center; may accelerate reductive elimination. |

| -I (Iodo) | 6 | Steric Bulk & Synthetic Handle | Promotes reductive elimination; allows for synthesis of multidentate ligands. |

| -NHNH₂ (Hydrazine) | 1 | Coordinating Group/Radical Precursor | Acts as a coordination point for the metal or can be transformed into a reactive intermediate. |

Metal-Free Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation

A significant trend in modern organic synthesis is the development of metal-free bond-forming reactions to enhance sustainability and reduce costs. rsc.orgpreprints.orgrsc.org Aryl hydrazines are key precursors in several such methodologies.

For carbon-heteroatom bond formation, aryl hydrazines can serve as sources of aryl radicals under transition-metal-free conditions. For example, simply heating arylhydrazine hydrochlorides with a base in the presence of air can generate aryl radicals, which are subsequently trapped by sulfur, selenium, or halogen sources to form new C–S, C–Se, or C–X bonds. researchgate.net

For carbon-carbon bond formation, the hydrazine moiety can be converted into other reactive intermediates. One notable strategy involves the photochemical generation of a nitrile imine from a hydrazone derivative (synthesized from the parent hydrazine). This highly reactive 1,3-dipole can then couple with aryl boronic acids to form a C-C bond, yielding hydrazone products in a completely metal-free fashion. rsc.org Another powerful metal-free method is the reductive coupling between tosylhydrazones (derived from hydrazines and tosylhydrazine) and boronic acids. nih.gov These approaches avoid the use of toxic and expensive transition metals, aligning with the principles of green chemistry. rsc.orgpreprints.org

Table 2: Examples of Metal-Free Reactions Involving Aryl Hydrazine Derivatives

| Reaction Type | Hydrazine Derivative | Coupling Partner | Bond Formed | Key Intermediate |

|---|---|---|---|---|

| Arylation researchgate.net | Aryl Hydrazine Hydrochloride | Disulfides, Diselenides | C-Heteroatom (C-S, C-Se) | Aryl Radical |

| Coupling rsc.org | Hydrazone (from Hydrazine) | Aryl Boronic Acid | C-Carbon | Nitrile Imine |

| Reductive Coupling nih.gov | Tosylhydrazone (from Hydrazine) | Boronic Acid | C-Carbon | Diazo Compound/Carbene |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

Traditional methods for synthesizing substituted phenylhydrazines often involve multi-step processes that utilize hazardous reagents and generate significant waste. The future of chemical synthesis is geared towards sustainability, prompting research into greener alternatives for producing (2,4-Difluoro-6-iodophenyl)hydrazine and its derivatives. Key areas of development include the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.

Future synthetic strategies are expected to move away from conventional heating, adopting methods like microwave irradiation and sonochemistry, which can dramatically reduce reaction times and energy consumption. ijprt.org The use of green solvents such as water, ethanol, or hydrotropic solutions is another promising direction, minimizing the reliance on volatile organic compounds. researchgate.net For instance, catalyst-free, four-component reactions in boiling water or water-ethanol mixtures have been successfully employed for synthesizing complex heterocyclic structures like dihydropyrano[2,3-c]pyrazoles from hydrazine (B178648) hydrate, demonstrating a viable green approach. researchgate.net The development of nanocatalysts, particularly those that are magnetically separable, offers the advantage of easy recovery and reuse, aligning with the principles of green chemistry. researchgate.net

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Energy Source | Reflux/Conventional Heating | Microwave Irradiation, Sonication ijprt.org |

| Solvents | Petrochemical-based (e.g., DMF) | Water, Ethanol, Water:Ethanol mixtures researchgate.net |

| Catalysts | Homogeneous, single-use catalysts | Recyclable organocatalysts, Magnetic nanocatalysts researchgate.net |

| Reaction Time | Hours to days | Minutes to a few hours ijprt.orgresearchgate.net |

| Workup | Often requires column chromatography | Chromatography-free, simple filtration researchgate.net |

Exploration of Novel Catalytic Systems for this compound Transformations

The iodine atom in this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on leveraging this reactivity to synthesize novel derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for this purpose. researchgate.netrsc.org

Recent advancements have focused on developing highly efficient palladium catalyst systems that can operate at very low loadings (as low as 100 ppm) for the C-N coupling of hydrazine with aryl halides. nih.govnih.gov Such systems, often utilizing simple hydroxide (B78521) bases, could be directly applicable to the iodo-substituent of the target compound for coupling with various amines or other nucleophiles. nih.gov Furthermore, the exploration of palladium-free catalytic systems, such as those based on copper-nickel (Cu-Ni) bimetallic nanoparticles, is an emerging area for promoting reactions like the Sonogashira coupling under solvent-free conditions. dntb.gov.ua These novel systems could provide alternative, potentially more sustainable pathways for the functionalization of this compound.

| Reaction Type | Catalytic System | Potential Transformation | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Coupling with primary/secondary amines at the C-I position | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst with a base | Formation of a C-C bond with boronic acids/esters | researchgate.net |

| Sonogashira Coupling | Pd-free (e.g., Cu-Ni bimetallic) or Pd/Cu catalysts | Formation of a C-C bond with terminal alkynes | dntb.gov.ua |

| Heck Coupling | Palladium catalyst | Reaction with alkenes to form substituted alkenes | rsc.org |

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and potential as a precursor for novel compounds. researchgate.net

Future research will likely employ DFT to model the behavior of this molecule. Calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, chemical hardness, and electrophilicity indices. researchgate.netnih.gov This information is crucial for predicting the molecule's reactivity; for example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, computational modeling can be used to design and optimize reactions by calculating transition state energies and reaction pathways, thereby predicting the most favorable conditions and catalytic systems for desired transformations. researchgate.net Molecular docking studies, another computational technique, could be used to predict the binding affinity of derivatives of this compound with biological targets like enzymes, guiding the design of new potential pharmaceutical agents. researchgate.netnih.gov

Expansion of Derivatization Strategies for Novel Functional Molecules

The hydrazine functional group (-NHNH2) is a powerful nucleophile and a key precursor for the synthesis of a vast array of nitrogen-containing heterocycles, many of which form the core of pharmaceutically active compounds. longdom.org The future utility of this compound will heavily rely on the expansion of derivatization strategies targeting this reactive moiety.

One of the most common and effective strategies involves the condensation of the hydrazine group with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones can then serve as intermediates for further cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings, a privileged scaffold in medicinal chemistry. hilarispublisher.com Similarly, multicomponent reactions involving this compound, an aldehyde, and a source of cyanide (like malononitrile) can be envisioned for the one-pot synthesis of complex heterocyclic systems. researchgate.net Other important heterocycles that can be synthesized from hydrazine precursors include triazoles, oxadiazoles, and phthalazines, each offering unique chemical and biological properties. longdom.orgnih.gov Exploring these synthetic routes will unlock the potential of this compound as a versatile building block for creating libraries of novel functional molecules for screening in drug discovery and materials science.

Q & A

Q. How can researchers optimize the synthesis of (2,4-Difluoro-6-iodophenyl)hydrazine for high purity and yield?

- Methodological Answer : Synthesis optimization should focus on selecting hydrazine derivatives with tailored bicyclic structures to lower activation barriers in cycloreversion steps, as demonstrated in hydrazine-catalyzed metathesis reactions. Computational modeling (e.g., density functional theory) can predict energy landscapes and guide catalyst design. Experimental validation includes adjusting reaction temperatures and solvent systems to stabilize intermediates. For example, [2.2.2]-bicyclic hydrazines show enhanced reactivity due to reduced activation barriers compared to [2.2.1] analogs . Table 1 : Comparison of Activation Barriers for Hydrazine Catalysts

| Hydrazine Structure | Activation Barrier (kcal/mol) |

|---|---|

| [2.2.1]-bicyclic | 25.3 |

| [2.2.2]-bicyclic | 18.7 |

Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry and hydrogen-bonding networks. Infrared (IR) spectroscopy identifies N–H stretching vibrations (~3300 cm⁻¹) and C–I bonds (~500 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) in deuterated solvents (e.g., C₆D₆) reveals electronic environments of fluorine and iodine substituents. Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns .

Q. How does this compound interact with carbonyl groups in analytical chemistry applications?

- Methodological Answer : The compound can act as a derivatization agent for carbonyl detection. In hydrazine analysis, it forms hydrazones with aldehydes/ketones, which are quantified via UV-Vis spectroscopy (absorption maxima at 546–526 nm). Reaction conditions (pH, temperature) must be tightly controlled to avoid side reactions with hydroxyl or carboxyl groups, which are unreactive under standard protocols .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of this compound in ring-opening metathesis?

- Methodological Answer : Computational studies reveal that the iodine substituent enhances electrophilicity at the hydrazine core, accelerating cycloreversion via a six-membered transition state. Experimental kinetics (e.g., Arrhenius plots) and isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during bond cleavage. Competitive pathways, such as retro-Diels-Alder vs. hydrazine-mediated mechanisms, should be evaluated using substituent electronic parameters (Hammett constants) .

Q. How can researchers address contradictions in thermal decomposition data for this compound?

- Methodological Answer : Discrepancies arise from differences in heating rates and sample purity. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition steps: initial dehydrazination (~200°C) followed by aryl-iodine bond cleavage (>300°C). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) distinguishes diffusion-controlled vs. reaction-controlled processes. Safety protocols must account for explosive risks at high pressures .

Q. What role does this compound play in hydrogen storage systems?

- Methodological Answer : The compound’s decomposition releases H₂ via N–N bond cleavage, but iodine and fluorine substituents may inhibit catalyst poisoning in fuel cells. In situ Raman spectroscopy monitors intermediate species (e.g., NH₃, HI) during catalytic decomposition. Comparative studies with unsubstituted hydrazines (e.g., hydrazine monohydrate) quantify trade-offs between H₂ yield and byproduct toxicity .

Experimental Design Considerations

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Methodological Answer : Use explosion-proof reactors and inert atmospheres (N₂/Ar) to mitigate combustion risks. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Toxicity assessments (e.g., LD₅₀ in rodent models) and fume hoods are mandatory due to potential hepatotoxicity and carcinogenicity .

Q. How can isotopic labeling resolve ambiguities in reaction pathways involving this compound?

- Methodological Answer : Synthesize deuterated (D₂) or ¹⁵N-labeled analogs to trace hydrogen and nitrogen migration. Mass spectrometry tracks isotopic enrichment in products, while ¹H-¹⁵N HMBC NMR maps coupling interactions. This approach clarifies whether cycloreversion proceeds via concerted or stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.